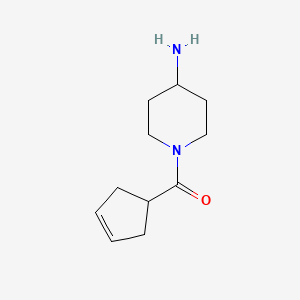
1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides, which includes 1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-amine, involves a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature . This reaction yields good results and has high diastereoselectivity . Piperidine derivatives, which include this compound, are important synthetic fragments for designing drugs .Molecular Structure Analysis
This compound contains a total of 39 bonds, including 17 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 primary amine (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily cycloaddition reactions promoted by triethylamine . These reactions occur at room temperature in ethanol and result in the formation of multifunctionalized cyclopent-3-ene-1-carboxamides .Aplicaciones Científicas De Investigación
Chiral Piperidines Synthesis
Zuxiao Zhang, Xin Zhang, and David A. Nagib (2019) have developed a catalytic, regio- and enantioselective δ C-H cyanation method that incorporates a carbonyl equivalent selectively at the δ position. This method uses a chiral Cu catalyst for the highly enantioselective formation of δ amino nitriles, which can be converted into a family of chiral piperidines. This breakthrough addresses the long-standing challenge of asymmetric synthesis of chiral piperidines, which are prevalent in medicines. The broad scope and utility of this method are also highlighted, along with experiments that enable its extension to other stereoselective δ C-H functionalizations (Zhang, Zhang, & Nagib, 2019).
Reaction Mechanisms
P. Nikolov and V. Yaylayan (2010) discovered that lysine can generate piperidine through decarboxylation and deamination, or via cyclization of pent-4-en-1-amine. This finding is significant for understanding the Maillard reaction mechanism, where piperidine acts as a reactive amine. Isotope labeling studies provided insights into the formation processes, revealing two possible mechanisms for piperidine formation from lysine (Nikolov & Yaylayan, 2010).
Functionalized Piperidines
T. P. Lebold, Andrew Leduc, and M. Kerr (2009) demonstrated a Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes, yielding highly functionalized piperidines. This process involves a tandem cyclopropane ring-opening/Conia-ene cyclization, highlighting a novel approach to synthesizing piperidines with complex functionality (Lebold, Leduc, & Kerr, 2009).
Mecanismo De Acción
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Propiedades
IUPAC Name |
(4-aminopiperidin-1-yl)-cyclopent-3-en-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c12-10-5-7-13(8-6-10)11(14)9-3-1-2-4-9/h1-2,9-10H,3-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFJTHLITCNFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




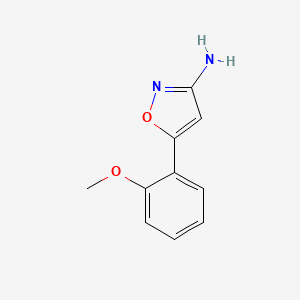
![N-[(3,4-difluorophenyl)methyl]-3-methylpyridin-4-amine](/img/structure/B1469244.png)
![[4-(4-Methoxyphenyl)thiophen-2-yl]methanamine](/img/structure/B1469248.png)
![(2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1469251.png)

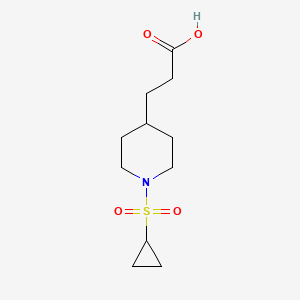
![6-[3-(Methoxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1469254.png)
![4-[3-(Methoxymethyl)pyrrolidin-1-yl]aniline](/img/structure/B1469255.png)
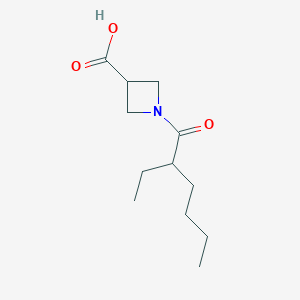
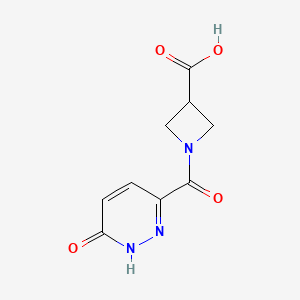
![1-[(3-Methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469259.png)
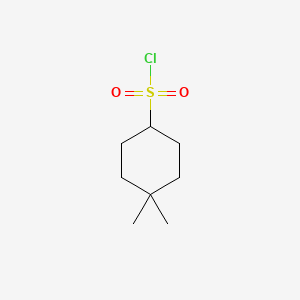
![1-[(2-Chloro-4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469262.png)